Tetrakis(triphenylphosphine)palladium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst for Cross-Coupling Reactions:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst in organic chemistry, particularly for cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between two different organic molecules. Pd(PPh₃)₄ facilitates these reactions by activating the starting materials and promoting bond formation. Some of the most common cross-coupling reactions catalyzed by Pd(PPh₃)₄ include:

- Negishi coupling: This reaction forms a carbon-carbon bond between an alkyl or alkenyl halide and an organozinc compound .

- Suzuki coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound .

- Stille coupling: This reaction forms a carbon-carbon bond between an alkyl, vinyl, or aryl halide and an organotin compound .

- Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .

- Buchwald-Hartwig amination: This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine .

The versatility of Pd(PPh₃)₄ as a catalyst arises from its ability to form different reaction intermediates with various functionalities. These intermediates can then react with different coupling partners to form diverse carbon-carbon and carbon-heteroatom bonds.

Other Applications:

Beyond cross-coupling reactions, Pd(PPh₃)₄ finds application in other areas of scientific research. These include:

- Carbonylation reactions: These reactions introduce a carbonyl group (C=O) into an organic molecule. Pd(PPh₃)₄ can be used to catalyze the carbonylation of various substrates, such as vinyl halides .

- Reduction reactions: Pd(PPh₃)₄ can be used to reduce certain functional groups, such as aryl bromides to the corresponding aryl hydrocarbons .

- Carbon-tin bond formation: Pd(PPh₃)₄ can catalyze the formation of carbon-tin bonds, which are useful intermediates in organic synthesis .

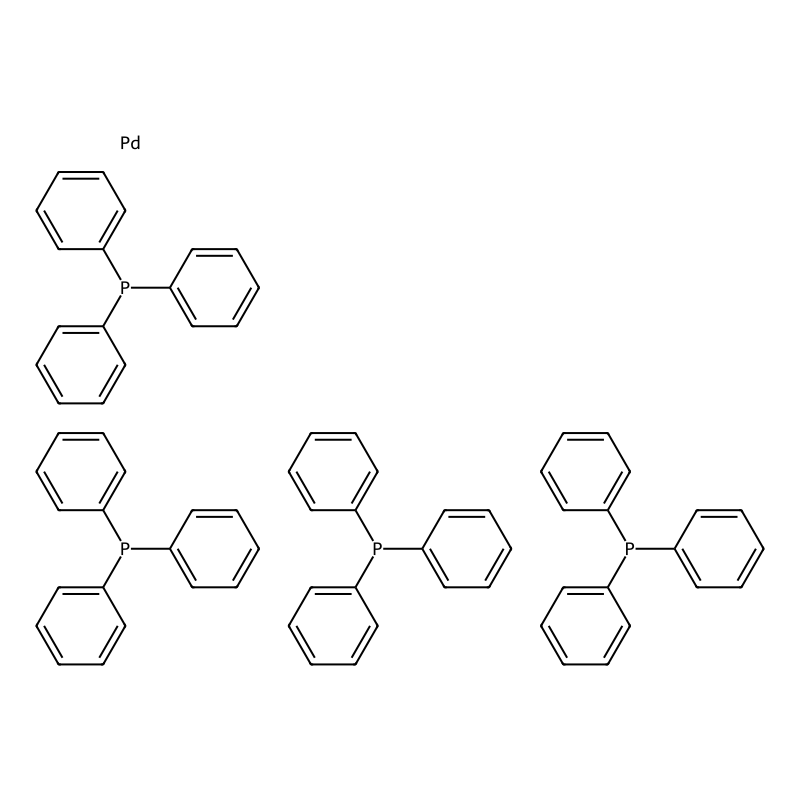

Tetrakis(triphenylphosphine)palladium(0) is a coordination complex with the molecular formula and a molecular weight of approximately 1,155.59 g/mol. This compound appears as a bright yellow crystalline solid that can turn brown upon exposure to air due to oxidation. Structurally, it features a palladium(0) center coordinated by four triphenylphosphine ligands, arranged in a tetrahedral geometry. This configuration is characteristic of four-coordinate 18-electron complexes, which are notable for their stability and reactivity in various chemical processes .

Tetrakis(triphenylphosphine)palladium(0) is widely known for its role as a catalyst in several important organic reactions, particularly palladium-catalyzed coupling reactions. Key reactions include:

- Heck Reaction: Involves the coupling of alkenes with aryl halides.

- Suzuki Coupling: Facilitates the formation of biaryl compounds from aryl halides and boronic acids.

- Stille Coupling: Utilizes organotin reagents to form carbon-carbon bonds.

- Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl halides.

- Negishi Coupling: Uses organozinc reagents for carbon-carbon bond formation.

The general mechanism for these reactions typically begins with the dissociation of two phosphine ligands, followed by oxidative addition of an aryl halide to the palladium center .

Tetrakis(triphenylphosphine)palladium(0) can be synthesized through several methods:

- Reduction Method: Initially prepared by reducing sodium chloropalladate with hydrazine in the presence of triphenylphosphine.

- Two-Step Synthesis:

- Step 1: Reaction of palladium(II) chloride with triphenylphosphine to form .

- Step 2: Further reaction with additional triphenylphosphine and hydrazine yields tetrakis(triphenylphosphine)palladium(0).

Both steps can be conducted in a one-pot reaction without isolating intermediates. Alternative reductants such as ascorbic acid may also be employed .

Tetrakis(triphenylphosphine)palladium(0) is extensively utilized in organic synthesis as a catalyst for various coupling reactions. Its applications include:

- Synthesis of pharmaceuticals and agrochemicals.

- Development of advanced materials through polymerization processes.

- Creation of complex organic molecules in research settings.

The versatility of this compound makes it invaluable in both academic research and industrial applications .

Interaction studies involving tetrakis(triphenylphosphine)palladium(0) often focus on its reactivity with different substrates in catalytic processes. Research indicates that this compound can effectively activate various types of organic halides, facilitating their transformation into more complex structures. Additionally, studies have explored its interactions with olefins bearing electron-withdrawing substituents, revealing insights into its mechanistic pathways during catalysis .

Tetrakis(triphenylphosphine)palladium(0) shares similarities with other metal-phosphine complexes, particularly those involving palladium, platinum, and nickel. Here are a few comparable compounds:

Tetrakis(triphenylphosphine)palladium(0) is unique due to its stability, ease of synthesis, and broad application range in catalysis compared to these similar compounds. Its effectiveness in facilitating carbon-carbon bond formation makes it particularly valuable in synthetic organic chemistry .

Molecular Structure and Coordination Environment

Tetrakis(triphenylphosphine)palladium(0) features a central palladium(0) atom coordinated tetrahedrally with four triphenylphosphine ligands. This geometry is characteristic of four-coordinate 18-electron complexes. The compound's structure places the four phosphorus atoms at the corners of a tetrahedron surrounding the palladium center, creating a stable electronic configuration. This arrangement is similar to related compounds such as Ni(PPh₃)₄ and Pt(PPh₃)₄, which share analogous coordination environments.

The crystal structure of Pd(PPh₃)₄ has been thoroughly investigated, crystallizing in the P-3 space group with unit cell parameters of a = 19.0828(8) Å and c = 26.4423(18) Å. X-ray crystallography studies reveal the precise spatial arrangement of the ligands around the metal center, providing crucial insights into its reactivity patterns.

Solution Behavior and Ligand Dissociation

A critical aspect of Pd(PPh₃)₄'s chemistry involves its behavior in solution. Despite its formal structure containing four triphenylphosphine ligands, the complex undergoes reversible ligand dissociation in solution. This dissociation is crucial for its catalytic activity, as reactions commonly attributed to Pd(PPh₃)₄ often actually proceed through Pd(PPh₃)₃ or even Pd(PPh₃)₂ species. The equilibria can be represented as:

Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃ (fast)

Pd(PPh₃)₃ ⇌ Pd(PPh₃)₂ + PPh₃ (slow)

These dissociation processes have been confirmed through ³¹P NMR studies, which show that the reaction rate is inversely proportional to the triphenylphosphine concentration. This observation is critical for understanding the catalyst's true active species during various transformations.

Oxidative Addition Kinetics with Aryl Halides

The oxidative addition of aryl halides to tetrakis(triphenylphosphine)palladium(0) represents the initial step in many cross-coupling reactions and often serves as the rate-determining step in reactions involving less reactive aryl halides [5]. This process involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of an organopalladium(II) halide complex [9].

The mechanism of oxidative addition with tetrakis(triphenylphosphine)palladium(0) begins with the dissociation of one or two triphenylphosphine ligands to generate a coordinatively unsaturated palladium species [14] [15]. This dissociation is a prerequisite for the oxidative addition, as the tetrahedral tetrakis(triphenylphosphine)palladium(0) complex is too sterically hindered to directly interact with the substrate [17]. The rate of phosphine dissociation can significantly influence the overall reaction kinetics, particularly when this dissociation is the rate-limiting step [39].

Experimental studies have revealed that the reactivity of aryl halides toward oxidative addition follows the order: aryl iodides > aryl bromides > aryl chlorides > aryl fluorides [5] [17]. This trend correlates with the carbon-halogen bond strength, with weaker bonds undergoing more facile oxidative addition [17]. Table 1 presents the activation energies for the oxidative addition of various aryl halides to palladium phosphine complexes.

Table 1: Activation Energies for Oxidative Addition of Aryl Halides to Palladium Phosphine Complexes

| Aryl Halide | Phosphine Ligand | Activation Energy (kcal/mol) |

|---|---|---|

| Phenyl bromide | PCy₃ | 4.7 |

| Phenyl bromide | P(t-Bu)₃ | 4.6 |

| Phenyl bromide | PPh₃ | 5.2 |

| Phenyl chloride | PCy₃ | 11.6 |

| Phenyl chloride | P(t-Bu)₃ | 11.4 |

| Phenyl chloride | PPh₃ | 12.4 |

| Phenyl fluoride | PCy₃ | 39.9 |

| Phenyl fluoride | P(t-Bu)₃ | 39.2 |

| Phenyl fluoride | PPh₃ | 40.7 |

The kinetics of oxidative addition are also influenced by the electronic properties of the aryl halide [2]. Electron-deficient aryl halides generally undergo more rapid oxidative addition due to the facilitated nucleophilic attack by the electron-rich palladium(0) center [17] [39]. Conversely, electron-rich aryl halides exhibit slower oxidative addition kinetics [2] [5].

The mechanism of oxidative addition can follow different pathways depending on the nature of the aryl halide [18]. For aryl iodides, the reaction often proceeds through an associative displacement of phosphine, while for aryl bromides, the rate-limiting step is typically the dissociation of phosphine [18] [39]. With aryl chlorides, the mechanism involves reversible dissociation of phosphine followed by rate-limiting oxidative addition [18]. These mechanistic differences highlight the complexity of the oxidative addition process and its dependence on substrate properties [37] [39].

Transmetalation Pathways with Boron/Nucleophilic Reagents

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a nucleophilic reagent to the palladium center [22]. In the context of tetrakis(triphenylphosphine)palladium(0)-catalyzed reactions, this step is particularly important in Suzuki-Miyaura couplings, where organoboron compounds serve as the transmetalating agents [23].

The transmetalation of organoboron reagents with palladium complexes can proceed through two main pathways [22] [25]. In the first pathway, a palladium hydroxo complex reacts directly with the boronic acid, while in the second pathway, a palladium halide complex reacts with a trihydroxyborate species [22]. The relative contributions of these pathways depend on factors such as the reaction conditions, the nature of the base, and the properties of the organoboron reagent [25] [28].

Kinetic studies have provided valuable insights into the transmetalation mechanism [3] [19]. For instance, in Suzuki-Miyaura couplings conducted with weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with boronic acid has been identified as the predominant transmetalation pathway [22]. This finding has significant implications for catalyst design and reaction optimization [25].

The rate of transmetalation is influenced by various factors, including the electronic properties of the phosphine ligands [3]. Electron-rich phosphines generally facilitate faster transmetalation due to the increased nucleophilicity of the palladium center [3] [19]. However, steric factors also play a crucial role, with bulkier phosphines potentially hindering the approach of the nucleophilic reagent [3].

Table 2: Relative Rates of Transmetalation for Different Phosphine Ligands in Suzuki-Miyaura Coupling

| Entry | Ligand | Relative Rate Constant (krel) |

|---|---|---|

| 1 | DPPF | 1.00 |

| 2 | P(i-Pr)₃ | 2.94 |

| 3 | PPh₃ | 3.61 |

The transmetalation step can be rate-limiting in certain cross-coupling reactions, particularly when electron-deficient organoboron reagents are employed [19] [25]. In such cases, the use of more reactive nucleophilic reagents or the addition of suitable additives can accelerate the transmetalation process [24] [28]. For instance, the addition of Lewis acids has been shown to facilitate the transmetalation of organoboron compounds by enhancing their nucleophilicity [24].

Recent mechanistic studies have also revealed the importance of water in the transmetalation step of Suzuki-Miyaura couplings [21] [25]. Water can promote the formation of reactive palladium hydroxo species, which undergo more facile transmetalation with boronic acids compared to palladium halide complexes [22] [25]. This finding explains the beneficial effect of water addition in many Suzuki-Miyaura coupling reactions [23] [28].

Reductive Elimination Selectivity in C-C Bond Formation

The final step in the catalytic cycle of tetrakis(triphenylphosphine)palladium(0)-mediated cross-coupling reactions is reductive elimination, which results in the formation of the carbon-carbon bond and regeneration of the palladium(0) catalyst [4] [9]. This step involves the coupling of two ligands coordinated to the palladium center, with concomitant reduction of palladium(II) to palladium(0) [29] [34].

Reductive elimination typically occurs from a cis-configured palladium complex, as this geometry allows for optimal orbital overlap between the coupling partners [34] [36]. Trans-configured complexes must first isomerize to the corresponding cis isomers before undergoing reductive elimination, which can influence the reaction kinetics [34]. The isomerization process can be facilitated by the dissociation of a phosphine ligand or the coordination of an additional ligand to form a five-coordinate intermediate [34] [36].

The selectivity of reductive elimination in reactions involving multiple potential coupling partners is governed by various factors, including steric effects, electronic properties, and the nature of the carbon-palladium bonds [20] [35]. Generally, reductive elimination occurs preferentially between carbon atoms with higher s-character in their bonds to palladium, as this leads to the formation of stronger carbon-carbon bonds [20] [35].

Table 3: Factors Influencing Reductive Elimination Selectivity

| Factor | Effect on Reductive Elimination |

|---|---|

| Steric hindrance | Accelerates reductive elimination by destabilizing the palladium complex |

| Electron-withdrawing groups | Facilitates reductive elimination by reducing electron density at the palladium center |

| Ligand dissociation | Often a prerequisite for reductive elimination from tetracoordinate palladium complexes |

| cis/trans geometry | cis-configured complexes undergo more facile reductive elimination |

The rate of reductive elimination can be modulated by the properties of the phosphine ligands [30] [36]. Bulky phosphines generally promote faster reductive elimination by increasing steric strain in the palladium complex [30]. Similarly, electron-poor phosphines can accelerate reductive elimination by reducing electron density at the palladium center, thereby facilitating the reduction of palladium(II) to palladium(0) [30] [36].

Mechanistic studies have shown that reductive elimination from palladium(II) complexes can proceed through different pathways depending on the reaction conditions and the nature of the coupling partners [31] [32]. In some cases, the process involves a concerted three-center transition state, while in others, it may occur through a stepwise mechanism involving radical intermediates [31] [32]. The elucidation of these mechanistic details has contributed significantly to the rational design of more efficient catalytic systems [33] [36].

Reversible Phosphine Loss in Active Catalyst Formation

Tetrakis(triphenylphosphine)palladium(0) exhibits a complex dissociation behavior that is fundamental to its catalytic activity. The compound demonstrates reversible phosphine loss through a series of equilibrium processes that generate catalytically active species with reduced coordination numbers [1] [2].

The primary dissociation pathway involves the sequential loss of triphenylphosphine ligands according to the equilibrium:

Pd(PPh₃)₄ ⇌ Pd(PPh₃)₃ + PPh₃

This initial dissociation is thermodynamically favorable and occurs readily in solution [1] [3]. The resulting tris(triphenylphosphine)palladium(0) species represents the first catalytically active intermediate, maintaining an 16-electron configuration with trigonal planar geometry [1] [2].

Further dissociation proceeds through subsequent equilibria:

Pd(PPh₃)₃ ⇌ Pd(PPh₃)₂ + PPh₃

The bis(triphenylphosphine)palladium(0) species exhibits enhanced reactivity compared to the tetrakis complex, with a 14-electron configuration that promotes oxidative addition reactions [1] [4]. This species demonstrates significantly faster rates of substrate binding and activation.

Research findings indicate that the equilibrium position strongly favors the formation of lower-coordinate species under catalytic conditions [1] [5]. Studies have shown that reactions attributed to Pd(PPh₃)₄ often arise from Pd(PPh₃)₃ or Pd(PPh₃)₂ intermediates, highlighting the dynamic nature of the ligand dissociation process [1] [2].

The kinetic parameters for these dissociation processes reveal fast exchange rates at ambient temperature, with activation energies ranging from low to very low values [6]. The intermolecular phosphine exchange occurs through moderate activation barriers, while intramolecular exchange processes are extremely rapid [6].

Solvent Coordination Effects on Ligand Sphere Geometry

The coordination environment of tetrakis(triphenylphosphine)palladium(0) undergoes significant modifications in the presence of different solvent systems, with coordinating solvents playing a crucial role in modulating the ligand sphere geometry [7] [8].

In non-coordinating solvents such as benzene and toluene, the complex promotes extensive ligand dissociation, leading to the formation of reduced-coordinate species. These solvents facilitate the conversion from tetrahedral Pd(PPh₃)₄ to trigonal planar Pd(PPh₃)₃, significantly enhancing the reactivity of the palladium center [7] [8].

Weakly coordinating solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) stabilize intermediate species by occupying vacant coordination sites. The formation of mixed-ligand complexes such as Pd(PPh₃)₃(THF) maintains the tetrahedral geometry while providing moderate reactivity enhancement [7] [8].

Strongly coordinating solvents including dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile compete directly with triphenylphosphine for coordination sites. This competition results in the formation of solvent-coordinated species such as Pd(PPh₃)₃(DMF) and Pd(PPh₃)₃(DMSO), which retain tetrahedral coordination but exhibit reduced catalytic activity [7] [8].

The geometric transformations induced by solvent coordination have been characterized through detailed mechanistic studies. Research has demonstrated that polar coordinating solvents lead to dramatically different selectivity patterns compared to polar non-coordinating solvents [7]. The role of solvent coordination is supported by stoichiometric oxidative addition experiments, density functional theory calculations, and catalytic cross-coupling studies [7].

Protic solvents such as alcohols cause complex decomposition rather than simple coordination, leading to catalyst deactivation through irreversible processes [8]. This behavior contrasts sharply with the reversible coordination observed in aprotic systems.

The solvent-dependent speciation has been quantified through Nuclear Magnetic Resonance (NMR) spectroscopy studies, revealing distinct chemical shifts and coupling patterns for different solvent-coordinated species [6] [9]. These studies demonstrate that triphenylphosphine coordination strength varies significantly with solvent polarity and donicity.

Monoligated vs. Bisligated Palladium Intermediate Speciation

The speciation of palladium intermediates in tetrakis(triphenylphosphine)palladium(0) systems involves a complex equilibrium between monoligated Pd(PPh₃) and bisligated Pd(PPh₃)₂ species, each exhibiting distinct reactivity profiles and catalytic behaviors [4] [10].

Monoligated Pd(PPh₃) species represent the most reactive intermediates in the catalytic cycle, maintaining a 14-electron configuration with linear or T-shaped geometry. These species demonstrate extremely high reactivity toward oxidative addition substrates, with reaction rates significantly exceeding those of higher-coordinate intermediates [4]. The enhanced reactivity stems from the maximum steric accessibility and electron deficiency at the palladium center.

However, monoligated species exhibit high instability and require stabilization through substrate coordination or solvent interactions. The formation pathway involves sequential dissociation: Pd(PPh₃)₄ → Pd(PPh₃)₂ → Pd(PPh₃), with the final step being highly endergonic [4] [10].

Bisligated Pd(PPh₃)₂ intermediates maintain a 16-electron configuration with trigonal planar or T-shaped geometry, providing an optimal balance between stability and reactivity. These species demonstrate high catalytic activity while maintaining sufficient stability for isolation and characterization [4] [10].

The formation kinetics of bisligated species from the tetrakis complex proceed through direct dissociation: Pd(PPh₃)₄ → Pd(PPh₃)₂ + 2PPh₃. This process is thermodynamically favored and occurs readily under catalytic conditions [4] [10].

Substrate selectivity differences between monoligated and bisligated species are particularly pronounced. Monoligated intermediates favor bulky substrates due to reduced steric hindrance, while bisligated species demonstrate moderate steric tolerance suitable for a broader range of substrates [4] [10].

The mechanistic implications of intermediate speciation have been elucidated through detailed kinetic studies and computational modeling. Research has shown that the rate-determining step in many catalytic cycles involves the interconversion between different phosphine-coordinated species rather than the substrate activation itself [4] [10].

Solvent dependence of intermediate speciation varies significantly between monoligated and bisligated forms. Monoligated species require high solvent stabilization to prevent decomposition, while bisligated intermediates demonstrate moderate solvent dependence and can operate effectively in a wider range of reaction media [4] [10].

The temperature effects on speciation equilibria reveal that higher temperatures favor the formation of lower-coordinate species, with monoligated intermediates becoming increasingly prevalent at elevated reaction temperatures [4] [10].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 133 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 132 of 133 companies with hazard statement code(s):;

H302 (93.94%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (63.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (69.7%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant